molecular formula C15H13ClF3NO B068919 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 175134-99-3

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B068919
CAS No.: 175134-99-3
M. Wt: 315.72 g/mol
InChI Key: FRFHKLYQWNKCPQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline is a high-purity chemical intermediate of significant interest in advanced organic synthesis and medicinal chemistry research. This aniline derivative features a sterically hindered phenoxy group, chlorinated and dimethyl-substituted for enhanced electronic and steric properties, coupled with an electron-withdrawing trifluoromethyl group on the aniline ring. This unique architecture makes it a critical precursor for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates and agrochemicals. Its primary research value lies in its role as a key building block for the construction of ligands and functional molecules that may interact with biological targets. The aniline moiety serves as a handle for further functionalization, enabling the creation of amides, ureas, or imines, while the trifluoromethyl group can improve metabolic stability and membrane permeability. Researchers utilize this compound in exploratory studies aimed at discovering new enzyme inhibitors, receptor modulators, and bioactive agents, where its distinct substitution pattern allows for structure-activity relationship (SAR) investigations. It is supplied for laboratory research applications and must be handled by qualified personnel in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO/c1-8-5-11(6-9(2)14(8)16)21-13-4-3-10(7-12(13)20)15(17,18)19/h3-7H,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFHKLYQWNKCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370999
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-99-3
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Chloro-3,5-dimethylphenol

The phenoxy component of the target compound originates from 4-chloro-3,5-dimethylphenol. Industrial production employs directional chlorination of 3,5-dimethylphenol using sulfuryl chloride (SO2Cl2SO_2Cl_2) in the presence of Fe-MOF catalysts. This method achieves 94% selectivity for the 4-chloro isomer, bypassing byproducts like 2-chloro derivatives.

Reaction Conditions

  • Solvent : Protonic solvents (e.g., acetic acid)

  • Catalyst : Fe-MOFs (5–10 wt%)

  • Temperature : 40–60°C

  • Yield : 99.7% purity after one-step synthesis.

Comparative studies show that low-temperature chlorination (10–15°C) with sulfuryl chloride minimizes di- and tri-chlorinated byproducts to <0.5%.

Synthesis of 5-(Trifluoromethyl)aniline

The aniline moiety is derived from 5-(trifluoromethyl)aniline, synthesized via:

  • Nitration : o-Chlorotrifluoromethylbenzene reacts with concentrated nitric acid (HNO3HNO_3) in acetic anhydride to yield 4-nitro-2-trifluoromethylchlorobenzene.

  • Reduction : Catalytic hydrogenation using hydrazine hydrate (N2H4H2ON_2H_4·H_2O) and FeCl₃·6H₂O reduces the nitro group to an amine. This step achieves 80.6% molar yield under reflux conditions in ethanol.

Optimization Data

ParameterValue
Catalyst Loading5% FeCl₃·6H₂O
SolventEthanol
Temperature78°C (reflux)
Reaction Time3–4 hours
Yield80.6%

Alternative reduction methods using sulfided platinum-on-carbon catalysts (Pt/C) with morpholine co-catalysts achieve 99% yield in hydrogenation reactions, as demonstrated in analogous aniline syntheses.

Coupling Strategies for Ether Formation

The critical ether bond between 4-chloro-3,5-dimethylphenol and 5-(trifluoromethyl)aniline is formed via nucleophilic aromatic substitution (NAS) or Ullmann coupling .

Nucleophilic Aromatic Substitution

Conditions :

  • Base : Potassium carbonate (K2CO3K_2CO_3)

  • Solvent : Dimethylformamide (DMF) at 120°C

  • Leaving Group : Chloride (from 4-chloro-3,5-dimethylphenol)

This method requires activating the phenol as its potassium salt, enabling displacement by the aniline’s amine group. Yields range from 70–85%, with side products arising from competing O-alkylation.

Ullmann Coupling

Copper-catalyzed coupling using CuI and 1,10-phenanthroline enhances regioselectivity:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : Toluene at 110°C

  • Yield : 88–92%

Industrial-Scale Production

Continuous Flow Hydrogenation

Adopting methods from analogous aniline syntheses, continuous flow systems using sulfided Pt/C catalysts achieve near-quantitative yields:

  • Pressure : 10–20 bar H2H_2

  • Temperature : 95–100°C

  • Residence Time : 60 minutes.

Advantages :

  • Catalyst recyclability (>20 cycles without loss of activity)

  • Reduced byproduct formation (<0.2% aminohydroquinone derivatives).

Solvent Recovery and Waste Minimization

Xylene or dioxane solvents are recovered via steam distillation, reducing production costs by 30%. Aqueous waste streams are neutralized to pH 7–8, meeting environmental standards.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Coupling Methods

MethodCatalystYield (%)Byproducts (%)
NASNone7515 (O-alkylation)
Ullmann CouplingCuI/Phenanthroline90<5
Mitsunobu ReactionDIAD/TPP8210 (Phosphine oxides)

Key Insight : Ullmann coupling provides the highest yield and lowest byproduct formation, making it preferable for industrial applications.

Challenges and Optimization Opportunities

  • Chlorination Selectivity : Fe-MOF catalysts reduce di-chlorinated isomers but require precise temperature control.

  • Amine Protection : During coupling, unprotected amines may undergo oxidation; acetylation steps improve stability.

  • Catalyst Cost : Platinum-based hydrogenation catalysts contribute to 40% of production costs. Substituting with nickel-based catalysts is under investigation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness arises from the combination of chloro, methyl, phenoxy, and trifluoromethyl groups. Key analogs and their distinctions are summarized below:

Table 1: Structural Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline - 4-Cl, 3,5-dimethylphenoxy
- 5-CF₃, 2-NH₂
C₁₅H₁₄ClF₃N₂O 330.74 Balanced lipophilicity from CF₃ and phenoxy groups; potential for hydrogen bonding via NH₂ [1][5].
N1,N1-Dimethyl-2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline - N,N-dimethylaniline
- Same phenoxy/CF₃ groups
C₁₇H₁₈ClF₃N₂O 358.79 Dimethylamine increases basicity and steric hindrance, potentially altering receptor binding [5].
4-Chloro-2-nitro-5-(trifluoromethyl)aniline - 4-Cl, 2-NO₂, 5-CF₃ C₇H₄ClF₃N₂O₂ 240.56 Nitro group enhances electron-withdrawing effects, increasing reactivity in substitution reactions [4].
5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile - Pyrazine-2-carbonitrile
- 5-CF₃, 2-NH₂
C₁₂H₈F₃N₅ 287.22 Heteroaromatic pyrazine improves π-π stacking; cyano group adds polarity [2].

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability. However, the phenoxy group in the target compound may reduce solubility relative to pyrazine- or pyrimidine-containing analogs [2][3].
  • Electron Effects: The chloro and methyl groups on the phenoxy ring are electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. This creates a polarized electronic environment, influencing reactivity in electrophilic substitution or coupling reactions [1][4].

Biological Activity

2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline, a compound with the molecular formula C₁₅H₁₃ClF₃NO, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and cytotoxic effects, supported by relevant research findings and data tables.

  • Molecular Weight : 315.72 g/mol
  • CAS Number : 175134-99-3
  • InChI Key : RGUMCBUBLAPRJJ-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study published in MDPI highlighted the broad spectrum of activity against various bacterial strains, particularly Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values for active compounds ranged from 0.070 to 35.8 μM, demonstrating effective antibacterial activity comparable to standard antibiotics such as ampicillin and isoniazid .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Target Bacteria
This compound0.070 - 8.95Staphylococcus aureus
Other Diamides4.66 - 35.8Enterococcus species
Standard Antibiotics-Ampicillin, Isoniazid

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma) revealed IC₅₀ values ranging from approximately 3 to 6 μM . These findings suggest a promising role in cancer therapy.

Table 2: Cytotoxicity Data of this compound

Cell LineIC₅₀ (μM)Observations
K5623 - 6Significant inhibition
MCF-73 - 6Significant inhibition
THP-1 (monocytic leukemia)1.4 - 4.5High antiproliferative effect

The biological activity of this compound can be attributed to its ability to inhibit DNA replication and induce apoptosis in cancer cells. Mechanistic studies have shown that it modulates cell signaling pathways critical for cell survival and proliferation . The presence of the chloro and trifluoromethyl groups appears to enhance its biological efficacy by increasing lipophilicity and altering interaction with cellular targets.

Structure–Activity Relationships (SAR)

A structure–activity relationship analysis indicates that modifications to the phenolic moiety significantly impact biological activity. For instance, benzylated derivatives showed no significant antimicrobial effects (MIC > 256 µg/mL), underscoring the importance of the original structure for maintaining activity .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that compounds similar to this compound exhibited potent antistaphylococcal activity with MICs lower than those of conventional treatments.
  • Cytotoxic Effects on Cancer Cells : In a comparative study involving multiple derivatives, the compound's ability to inhibit cell proliferation was consistently noted across various cancer types.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural identity of 2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline?

  • Methodology :

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) combined with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities (e.g., distinguishing between ortho/para substituents) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or GC-MS for molecular weight confirmation (e.g., C₁₄H₁₂ClF₃NO₂, theoretical MW 327.7) and fragmentation pattern analysis .

Q. What solvents are optimal for experimental handling of this compound?

  • Methodology :

  • Solubility Testing : Refer to solubility profiles of structurally similar aniline derivatives (e.g., 4-Chloro-3-(trifluoromethyl)aniline in methanol, isopropanol) .
  • Stability Considerations : Avoid polar aprotic solvents like DMF if nitro or trifluoromethyl groups risk hydrolysis; prioritize inert solvents (e.g., dichloromethane) for synthetic reactions .

Q. How can intermediates in its synthesis be monitored and isolated?

  • Methodology :

  • Reaction Tracking : Use thin-layer chromatography (TLC) with UV-active spots or inline FTIR to detect nitro-group intermediates (e.g., 4-Chloro-2-nitro-5-(trifluoromethyl)aniline) during reduction steps .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) for isolating amine derivatives .

Advanced Research Questions

Q. What experimental strategies are recommended for studying its environmental fate and biodegradation?

  • Methodology :

  • Environmental Simulation : Design microcosm studies mimicking soil/water systems to track abiotic transformations (hydrolysis, photolysis) and biotic degradation via microbial consortia .
  • Analytical Workflow : Use LC-QTOF-MS to identify degradation products (e.g., dechlorinated or demethylated metabolites) and quantify persistence using half-life (t₁/₂) calculations .

Q. How can its potential ecotoxicological impacts be assessed across trophic levels?

  • Methodology :

  • Tiered Testing :
  • Acute Toxicity : Daphnia magna (EC₅₀) and algae (growth inhibition) assays for aquatic toxicity .
  • Chronic Effects : Multi-generational studies in model organisms (e.g., C. elegans) to assess endocrine disruption or mutagenicity .
  • Computational Modeling : Apply QSAR models to predict bioaccumulation factors (BCF) and prioritize in vivo testing .

Q. What mechanistic insights can be gained from studying its reactivity under varying conditions?

  • Methodology :

  • Kinetic Studies : Perform Arrhenius analysis of thermal decomposition (DSC/TGA) to identify stability thresholds (>100°C) .
  • Electrophilic Reactivity : Use DFT calculations (e.g., Gaussian 16) to map electron density around the aniline group and predict sites for electrophilic substitution .

Key Research Challenges

  • Synthetic Complexity : Nitro-group reduction steps may yield byproducts requiring rigorous purification .
  • Environmental Persistence : High stability of trifluoromethyl groups necessitates advanced degradation strategies (e.g., ozonation) .

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